molecular formula C14H11ClFN3 B1451519 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-01-0

7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1451519
CAS No.: 1204298-01-0
M. Wt: 275.71 g/mol
InChI Key: QPTAFXWCKZNFKD-UHFFFAOYSA-N
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Description

The compound “7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold employing these strategies has been reported .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions of this compound involve the condensation of 2-aminopyridines with α-bromoketones . This reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.71 . The compound is a white solid with a melting point of 253 °C .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, including compounds like 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, are recognized for their broad range of medicinal properties. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds are of significant interest in medicinal chemistry, leading to the development of various drug-like candidates for different disease targets. Synthetic strategies for these derivatives have been extensively explored, demonstrating their potential in drug development (Cherukupalli et al., 2017).

Optoelectronic Applications

In addition to medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives, by extension, have been investigated for their use in optoelectronic materials. The incorporation of pyrazolo[1,5-a]pyrimidine and similar pyrimidine structures into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds have been used in luminescent small molecules, chelate compounds, and as components in organic light-emitting diodes (OLEDs), highlighting their versatility beyond pharmaceutical uses (Lipunova et al., 2018).

Anti-Inflammatory and Antimicrobial Attributes

Pyrazolo[1,5-a]pyrimidines have also been recognized for their anti-inflammatory and antimicrobial properties. These compounds' ability to inhibit key inflammatory mediators and enzymes makes them promising candidates for developing new anti-inflammatory drugs. Furthermore, their antimicrobial activity against a range of pathogens highlights the potential for new therapeutic agents in combating infectious diseases (Jindal & Kaur, 2021; Gmeiner, 2020).

Catalysis and Synthetic Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold has been employed in catalysis and synthetic chemistry, demonstrating its utility in creating diverse chemical structures. This versatility supports the scaffold's role in developing novel synthetic pathways and catalytic processes, further expanding its applications in scientific research (Parmar et al., 2023).

Future Directions

Pyrimidines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Properties

IUPAC Name

7-chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-5-3-4-6-11(10)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTAFXWCKZNFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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